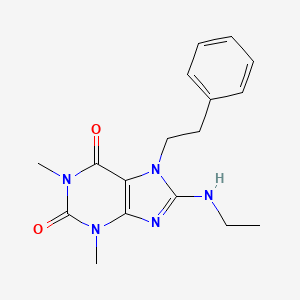

![molecular formula C23H22FN5O3 B2544280 N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine CAS No. 951616-94-7](/img/structure/B2544280.png)

N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiadiazol-5-amine derivatives is described in the first paper, where a one-pot, four-component reaction is employed. This method involves the use of 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides in the presence of ammonium chloride (NH4Cl) in toluene under reflux conditions. The process is noted for its moderate to good yields and its tolerance for a range of aromatic aldehydes with various substituents .

Molecular Structure Analysis

While the specific molecular structure of "N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine" is not directly discussed in the provided papers, the general structure of imidazo[2,1-b][1,3,4]thiadiazoles is characterized by a fused ring system that includes an imidazole ring and a thiadiazole ring. The substituents on the core structure, such as the cyclopentyl, ethoxyphenyl, and propylpiperazinyl groups, are likely to influence the compound's biological activity and physical properties.

Chemical Reactions Analysis

The second paper describes the synthesis of adamantyl-imidazolo-thiadiazoles using ring formation reactions, which are catalyzed by nano-MgO and ionic liquids. This 'green' synthesis approach emphasizes the importance of environmentally friendly methods in the development of these compounds. The resulting products are tested for their anti-tuberculosis activity, with one compound showing potent inhibitory activity against M. tuberculosis .

Physical and Chemical Properties Analysis

The third paper provides insight into the physical and chemical properties of imidazo[2,1-b][1,3,4]thiadiazole derivatives by evaluating their biological activity. The synthesized compounds exhibit varying degrees of cytotoxicity against leukemia cells, with some showing strong cytotoxicity. The study of these properties is crucial for understanding the potential therapeutic applications of these compounds as anticancer agents .

科学的研究の応用

Anticancer Potential

Research into 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazoles has identified compounds with significant in vitro anticancer activity against various cancer cell lines, including non-small cell lung cancer and renal cancer. These findings highlight the potential of the imidazo[2,1-b][1,3,4]thiadiazole skeleton in the design of new anticancer agents, indicating a promising avenue for the development of novel therapeutic strategies against diverse cancer types (Noolvi et al., 2012).

Antimicrobial and Antituberculosis Activity

Imidazo[2,1-b][1,3,4]thiadiazoles have been evaluated for antimicrobial and antituberculosis activities, showcasing effectiveness against Mycobacterium tuberculosis and other microbial strains. This suggests their utility in addressing infectious diseases and highlights the potential for these compounds to contribute to the development of new antimicrobial and antituberculosis medications (Patel et al., 2017).

Bioreductive Anti-tumor Drugs

Imidazo[1,2-a]quinoxaline mono-N-oxides, closely related to imidazo[2,1-b][1,3,4]thiadiazoles, have been investigated for their potential as bioreductive anti-tumor drugs. These compounds exhibit differential toxicity under hypoxic conditions, a characteristic beneficial for targeting tumor cells in low oxygen environments. This underscores the relevance of the imidazo[2,1-b][1,3,4]thiadiazole class in cancer therapy, particularly in exploiting tumor hypoxia as a therapeutic target (Naylor et al., 1993).

特性

IUPAC Name |

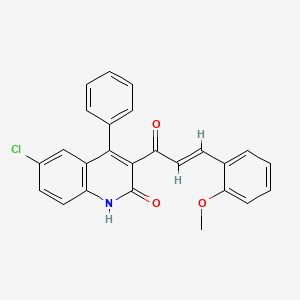

2-[2-ethyl-6-[(4-methylphenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN5O3/c1-3-27-13-19-21(26-27)22(31)29(12-16-6-4-15(2)5-7-16)23(32)28(19)14-20(30)25-18-10-8-17(24)9-11-18/h4-11,13H,3,12,14H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVZRXWNTAWVDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate](/img/structure/B2544205.png)

![5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2544207.png)

![7,7-Dimethoxy-2-azaspiro[3.5]nonane](/img/structure/B2544208.png)

![2-Chloro-N-[3-fluoro-5-[(1-methylsulfonylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B2544209.png)

![3-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2544214.png)

![N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2544215.png)

![isopropyl 2-(2-(1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2544219.png)

![N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2544220.png)